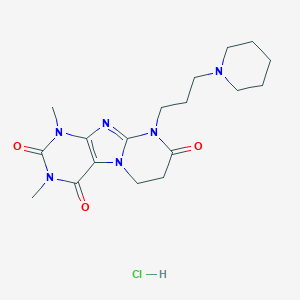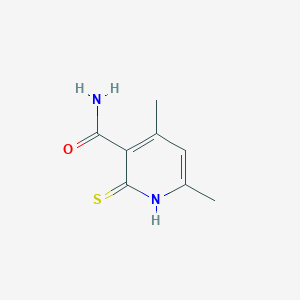
2-Mercapto-4,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercapto-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-4,6-dimethylnicotinamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . Further details about its molecular structure are not available in the retrieved resources.Physical And Chemical Properties Analysis
The molecular weight of 2-Mercapto-4,6-dimethylnicotinamide is 182.24 g/mol . Further physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Clinical Applications
Pharmacological Mechanisms and Clinical Relevance : The pharmacological actions of thiopurines, including 6-mercaptopurine, have been extensively studied due to their relevance in treating diseases like acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). These compounds require metabolic activation to exert cytotoxic effects, primarily through incorporation into DNA and RNA, leading to cell death. Research highlights the importance of enzymatic processes, such as methylation by thiopurine methyltransferase (TPMT), in modulating drug efficacy and toxicity, underscoring the potential for pharmacogenetically guided dosing to improve therapeutic outcomes and minimize adverse effects (Teml et al., 2007).
Implications for Disease Treatment : Studies have demonstrated the effectiveness of thiopurines in the maintenance therapy of ALL and the treatment of steroid-unresponsive IBD. The role of genetic polymorphisms in TPMT and other enzymes involved in thiopurine metabolism is a critical area of research, offering insights into individualized therapy to enhance treatment efficacy and safety (Gaynon, Bostrom, & Erdmann, 1993).
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-3-5(2)10-8(12)6(4)7(9)11/h3H,1-2H3,(H2,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUHWHVTEYTPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=S)N1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-4,6-dimethylnicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

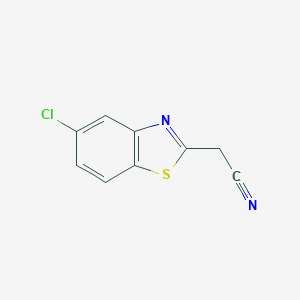
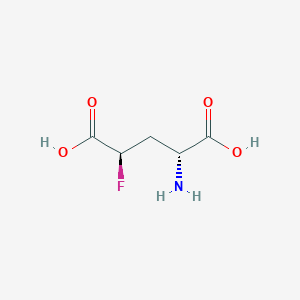

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
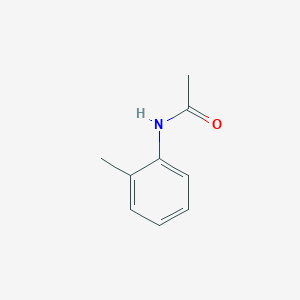
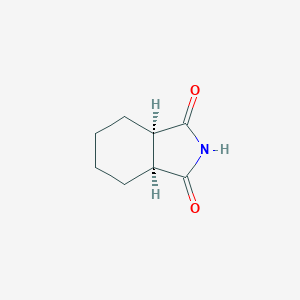
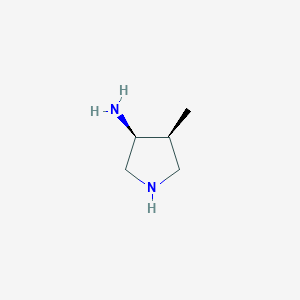
![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)

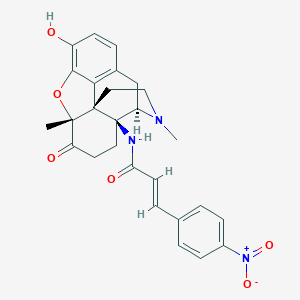
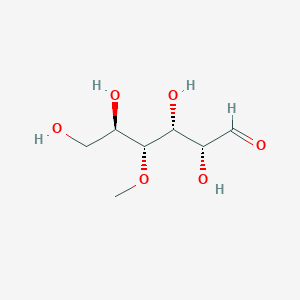
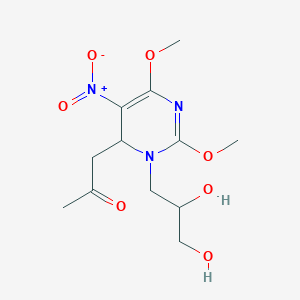
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
